molecular formula C7H6F4N2 B2904540 (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine CAS No. 1188549-65-6

(3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B2904540
CAS No.: 1188549-65-6
M. Wt: 194.133
InChI Key: GWGXAVLWZXNOPW-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine: is an organic compound with the molecular formula C7H6F4N2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-fluoro-4-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired hydrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Chemistry: (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated hydrazine derivatives on biological systems. It may also serve as a starting material for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for the development of new materials and products .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine
  • 3-Fluoro-4-methylphenylhydrazine
  • 3-Fluoro-4-chlorophenylhydrazine

Comparison: (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-6-3-4(13-12)1-2-5(6)7(9,10)11/h1-3,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGXAVLWZXNOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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